
N-methyl-N-(pyridin-3-ylmethyl)cyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-(pyridin-3-ylmethyl)cyclopentanecarboxamide, also known as J147, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic effects on neurodegenerative diseases.
Wirkmechanismus
The mechanism of action of N-methyl-N-(pyridin-3-ylmethyl)cyclopentanecarboxamide is not fully understood, but it has been suggested that it targets multiple pathways involved in neurodegeneration. N-methyl-N-(pyridin-3-ylmethyl)cyclopentanecarboxamide has been found to activate the transcription factor PGC-1α, which plays a key role in mitochondrial biogenesis and energy metabolism. N-methyl-N-(pyridin-3-ylmethyl)cyclopentanecarboxamide also increases the expression of neurotrophic factors such as BDNF and NGF, which promote neuronal survival and growth. Additionally, N-methyl-N-(pyridin-3-ylmethyl)cyclopentanecarboxamide has been shown to inhibit the production of Aβ and reduce neuroinflammation.
Biochemical and Physiological Effects
N-methyl-N-(pyridin-3-ylmethyl)cyclopentanecarboxamide has been found to have a number of biochemical and physiological effects. In vitro studies have shown that N-methyl-N-(pyridin-3-ylmethyl)cyclopentanecarboxamide can increase mitochondrial respiration and ATP production, reduce oxidative stress, and inhibit the production of inflammatory cytokines. In vivo studies have shown that N-methyl-N-(pyridin-3-ylmethyl)cyclopentanecarboxamide can improve cognitive function, reduce Aβ and tau pathology, and enhance synaptic plasticity.
Vorteile Und Einschränkungen Für Laborexperimente
N-methyl-N-(pyridin-3-ylmethyl)cyclopentanecarboxamide has several advantages for lab experiments. It is stable under various conditions, has low toxicity, and is effective at low concentrations. However, N-methyl-N-(pyridin-3-ylmethyl)cyclopentanecarboxamide has some limitations, including its low solubility in water and its relatively high cost compared to other compounds.
Zukünftige Richtungen
There are several future directions for N-methyl-N-(pyridin-3-ylmethyl)cyclopentanecarboxamide research. One area of focus is the development of N-methyl-N-(pyridin-3-ylmethyl)cyclopentanecarboxamide analogs with improved pharmacokinetic properties and efficacy. Another area of interest is the investigation of N-methyl-N-(pyridin-3-ylmethyl)cyclopentanecarboxamide's effects on other neurodegenerative diseases such as Huntington's disease and amyotrophic lateral sclerosis. Additionally, further studies are needed to elucidate the precise mechanism of action of N-methyl-N-(pyridin-3-ylmethyl)cyclopentanecarboxamide and its potential interactions with other compounds.
Conclusion
In conclusion, N-methyl-N-(pyridin-3-ylmethyl)cyclopentanecarboxamide is a synthetic compound that has shown promise as a potential therapeutic agent for neurodegenerative diseases. Its mechanism of action is not fully understood, but it appears to target multiple pathways involved in neurodegeneration. N-methyl-N-(pyridin-3-ylmethyl)cyclopentanecarboxamide has several advantages for lab experiments, but also has some limitations. Further research is needed to fully understand the potential of N-methyl-N-(pyridin-3-ylmethyl)cyclopentanecarboxamide as a therapeutic agent and to develop more effective analogs.
Synthesemethoden
N-methyl-N-(pyridin-3-ylmethyl)cyclopentanecarboxamide was first synthesized by Schubert et al. in 2012 using a multi-step process involving the condensation of 2-cyclopenten-1-one with 3-bromopyridine, followed by reduction and N-methylation reactions. The final compound was obtained with a yield of 5.8% and was found to be stable under various conditions.
Wissenschaftliche Forschungsanwendungen
N-methyl-N-(pyridin-3-ylmethyl)cyclopentanecarboxamide has been extensively studied for its potential therapeutic effects on neurodegenerative diseases such as Alzheimer's disease (AD) and Parkinson's disease (PD). In vitro and in vivo studies have shown that N-methyl-N-(pyridin-3-ylmethyl)cyclopentanecarboxamide can improve cognitive function, reduce amyloid beta (Aβ) and tau pathology, and enhance synaptic plasticity. N-methyl-N-(pyridin-3-ylmethyl)cyclopentanecarboxamide has also been found to have neuroprotective effects against oxidative stress and inflammation.
Eigenschaften
IUPAC Name |
N-methyl-N-(pyridin-3-ylmethyl)cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-15(10-11-5-4-8-14-9-11)13(16)12-6-2-3-7-12/h4-5,8-9,12H,2-3,6-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZFFVXZZFGTRFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=CC=C1)C(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(pyridin-3-ylmethyl)cyclopentanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

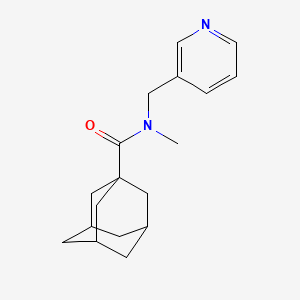
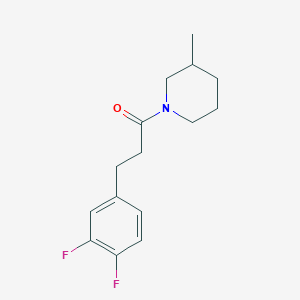
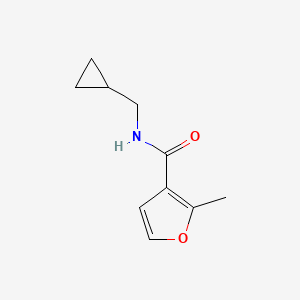
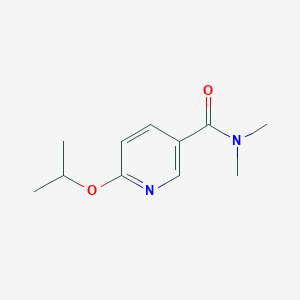
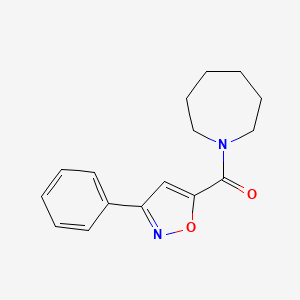

![N-[(3-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide](/img/structure/B7511206.png)
![6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(1,3,5-trimethylpyrazol-4-yl)methanone](/img/structure/B7511208.png)

![(7-Methylimidazo[1,2-a]pyridin-2-yl)-(3-methylmorpholin-4-yl)methanone](/img/structure/B7511229.png)



